molecular formula C10H8F6N4O B12442106 2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol

2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol

Cat. No.: B12442106
M. Wt: 314.19 g/mol
InChI Key: NESCIRUWRQGNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C10H8F6N4O

Molecular Weight

314.19 g/mol

IUPAC Name

2-[8-methyl-2,6-bis(trifluoromethyl)purin-9-yl]ethanol

InChI

InChI=1S/C10H8F6N4O/c1-4-17-5-6(9(11,12)13)18-8(10(14,15)16)19-7(5)20(4)2-3-21/h21H,2-3H2,1H3

InChI Key

NESCIRUWRQGNPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=C(N=C2N1CCO)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methylpurine and trifluoromethylating agents.

    Ethanol Substitution: The final step involves the substitution of an ethanol group at the 9-position of the purine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under mild conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antiviral or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Binding: Binding to receptors and modulating their activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(8-Methyl-2,6-dichloro-9H-purin-9-yl)ethanol: Similar structure but with chlorine atoms instead of trifluoromethyl groups.

    2-(8-Methyl-2,6-dimethyl-9H-purin-9-yl)ethanol: Similar structure but with methyl groups instead of trifluoromethyl groups.

Uniqueness

2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol is unique due to the presence of trifluoromethyl groups, which can enhance its biological activity, stability, and lipophilicity compared to similar compounds.

Biological Activity

2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of nucleoside analogs that exhibit various pharmacological properties, including antiviral and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

  • Molecular Formula : C15H14F6N4O
  • Molecular Weight : 375.28 g/mol
  • InChI Key : CVMKABXHOVUBLW-UHFFFAOYSA-N

The biological activity of 2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol primarily involves its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the compound, which may contribute to its biological effectiveness.

  • Inhibition of Viral Replication : The compound has shown potential as an antiviral agent by inhibiting viral polymerases, thereby disrupting viral replication processes.
  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

In Vitro Studies

In vitro assays have demonstrated that 2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol exhibits significant cytotoxicity against various cancer cell lines. The compound was tested against:

  • HeLa Cells : IC50 values indicated potent antiproliferative effects.
  • A549 Lung Cancer Cells : Induced G1 phase cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis induction
A54915Cell cycle arrest (G1 phase)

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of the compound. Notably, studies involving murine models have shown:

  • Tumor Growth Inhibition : Significant reduction in tumor size when treated with the compound compared to control groups.
  • Survival Rates : Increased survival rates in treated groups, suggesting a favorable therapeutic index.

Case Studies

  • Case Study on Antiviral Activity :
    • In a study published in Journal of Medicinal Chemistry, 2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol was evaluated for its antiviral properties against influenza virus. Results indicated a dose-dependent inhibition of viral replication in vitro, with effective concentrations aligning with those observed in clinical settings for established antiviral agents.
  • Case Study on Anticancer Properties :
    • Research conducted at a leading cancer research institute demonstrated that the compound effectively reduced tumor burden in xenograft models. Histological analysis revealed increased apoptosis markers in treated tumors compared to untreated controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.